N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound with significant potential in various scientific fields due to its unique structural properties. This compound integrates several functional groups, allowing for diverse chemical reactivity and making it a subject of interest in chemical, biological, and medicinal research.
Scientific Research Applications
Chemistry: The compound’s reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of complex molecules.
Biology and Medicine: In medicinal chemistry, it may serve as a lead compound for drug development due to its potential bioactivity. It could interact with various biological targets, leading to applications in drug discovery for diseases like cancer or neurodegenerative disorders.
Industry: In industrial applications, the compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic synthesis, starting from commercially available precursors. Key steps might include:
Synthesis of 3,4-dihydroisoquinoline intermediates.
Formation of the dimethylaminophenyl moiety.
Coupling of the intermediates under specific conditions to form the final compound.
Industrial Production Methods: Industrial-scale production would necessitate optimization of reaction conditions to maximize yield and purity. Catalysts, solvents, and temperature control are critical factors. The use of continuous flow reactors and high-throughput screening could enhance efficiency.
Types of Reactions
Oxidation: : The compound may undergo oxidation to form various oxides, depending on the reagents and conditions.
Reduction: : Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the aromatic or amide functional groups.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Halogens (for electrophilic), amines or thiols (for nucleophilic).
Major Products: The reactions yield various products, often determined by the functional group targeted in the reaction:
Oxidation might yield alcohols, ketones, or carboxylic acids.
Reduction can convert carbonyl groups to alcohols or amines.
Substitution reactions yield derivatives with altered electronic or steric properties.
Mechanism of Action
The compound's mechanism of action would depend on its interaction with specific molecular targets. It might inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. Molecular docking studies and biochemical assays would help elucidate these mechanisms, revealing pathways involved in its bioactivity.
Similar Compounds
N-(2-(2-aminophenyl)ethyl)-acetamide
N-(2-(4-methoxyphenyl)ethyl)-acetamide
N-(2-(3,4-dihydroisoquinolin-1-yl)ethyl)-acetamide
Comparison: N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(p-tolyloxy)acetamide stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity provides multiple points for chemical modification, allowing for fine-tuning of its properties for specific applications. This versatility makes it more valuable compared to simpler analogs.
In sum, this compound is a compound with immense potential in various fields, driven by its intricate structure and diverse chemical behavior. Further research could unveil even more applications, solidifying its importance in scientific innovation.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O2/c1-21-8-14-26(15-9-21)33-20-28(32)29-18-27(23-10-12-25(13-11-23)30(2)3)31-17-16-22-6-4-5-7-24(22)19-31/h4-15,27H,16-20H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARDOAUDWWCLIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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